2-(4-Aminopyridin-3-YL)ethanol
Overview
Description
2-(4-Aminopyridin-3-yl)ethanol is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 4-position and an ethanol group at the 3-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine Derivatives: One common synthetic route involves the reduction of pyridine derivatives containing appropriate functional groups. For example, 2-(4-nitropyridin-3-yl)ethanol can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Amination of Pyridine Derivatives: Another method involves the amination of pyridine derivatives. For instance, 2-(4-chloropyridin-3-yl)ethanol can be treated with ammonia or an amine source under suitable conditions to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and production method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide derivatives.
Reduction: The compound can be further reduced to produce simpler derivatives or intermediates.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Simpler pyridine derivatives or intermediates.
Substitution Products: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
2-(4-Aminopyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe or reagent in biological studies, particularly in the investigation of enzyme mechanisms and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-aminopyridin-3-yl)ethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(4-aminopyridin-3-yl)benzonitrile
tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate
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Properties
IUPAC Name |
2-(4-aminopyridin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-1-3-9-5-6(7)2-4-10/h1,3,5,10H,2,4H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVQJSHZJBXXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663700 | |
Record name | 2-(4-Aminopyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755033-98-8 | |
Record name | 2-(4-Aminopyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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